molecular formula C7H5Cl3O2S B1594668 (2,6-Dichlorophenyl)methanesulfonyl chloride CAS No. 85952-31-4

(2,6-Dichlorophenyl)methanesulfonyl chloride

Cat. No. B1594668
CAS RN: 85952-31-4
M. Wt: 259.5 g/mol
InChI Key: JAIDEMJIMSTEKX-UHFFFAOYSA-N
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Description

“(2,6-Dichlorophenyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 85952-31-4 . Its molecular weight is 259.54 . The IUPAC name for this compound is (2,6-dichlorophenyl)methanesulfonyl chloride .


Molecular Structure Analysis

The InChI code for “(2,6-Dichlorophenyl)methanesulfonyl chloride” is 1S/C7H5Cl3O2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(2,6-Dichlorophenyl)methanesulfonyl chloride” is a powder that has a melting point of 47-50°C . It should be stored at 4°C or at ambient temperature .

Scientific Research Applications

1. Electrochemical Properties in Ionic Liquids

(2,6-Dichlorophenyl)methanesulfonyl chloride has been studied for its role in forming ionic liquids, particularly in combination with AlCl3. Research has explored the electrochemical properties of vanadium pentoxide films in these electrolytes, highlighting its potential in energy storage applications as a cathode material for sodium insertion (Su, Winnick, & Kohl, 2001).

2. Synthesis Applications and Avoidance of Genotoxic Impurities

This compound is also significant in organic synthesis. A study demonstrates its use in a Pd-catalyzed cross-coupling process, which is valuable for avoiding genotoxic impurities that can arise in other methods (Rosen et al., 2011).

3. One-electron Reduction and Its Chemical Dynamics

The one-electron reduction of methanesulfonyl chloride leads to the formation of electron adducts and sulfonyl radicals. These intermediates have significant implications in various chemical reactions and have been investigated for their reaction dynamics in oxygenated solutions (Tamba et al., 2007).

4. NMR Studies in RNA-Cleaving DNA Enzymes

This compound is also relevant in biochemical research, particularly in the study of RNA-cleaving DNA enzymes. NMR studies have explored its reaction dynamics and solvolysis, providing insights into its potential applications in molecular biology (Choi et al., 2000).

5. Catalytic Decomposition in Methane Conversions

Methanesulfonyl chloride decomposition is crucial in methane conversion processes. Research in this area focuses on catalytic systems for highly-selective decomposition, which is significant for improving product selectivity in methane halogenation/chlorination (Kang et al., 2017).

Safety and Hazards

“(2,6-Dichlorophenyl)methanesulfonyl chloride” is classified as dangerous . It can cause skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2,6-dichlorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIDEMJIMSTEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344109
Record name (2,6-Dichlorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dichlorophenyl)methanesulfonyl chloride

CAS RN

85952-31-4
Record name (2,6-Dichlorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-dichlorophenyl)methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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